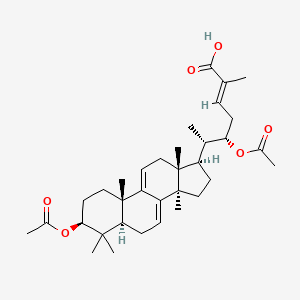
4-Demethyltraxillaside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Demethyltraxillaside is a natural product that belongs to the lignan family. It is isolated from the plant Caulis Trachelospermi, which is known for its medicinal properties. The compound has a molecular formula of C27H34O12 and a molecular weight of 550.56 g/mol . It has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Demethyltraxillaside involves several steps, starting from the extraction of the plant material. The plant extract is subjected to various chromatographic techniques to isolate the compound. The synthetic route typically involves the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Demethyltraxillaside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its properties in different environments .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated forms of the compound .
Applications De Recherche Scientifique
4-Demethyltraxillaside has a wide range of scientific research applications:
Mécanisme D'action
4-Demethyltraxillaside exerts its effects by targeting specific molecular pathways. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in various cellular processes, including inflammation and cancer progression . The compound interacts with key proteins in these pathways, leading to the suppression of their activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
4-Demethyltraxillaside is unique among lignans due to its specific molecular structure and bioactivity. Similar compounds include:
Trachelogenin: Another lignan with anti-inflammatory properties.
Arctigenin: Known for its anti-cancer activity.
Matairesinol: Exhibits both anti-inflammatory and anti-cancer properties.
These compounds share similar biological activities but differ in their molecular structures and specific mechanisms of action, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C27H34O12 |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
(3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C27H34O12/c1-34-18-8-13(4-5-17(18)38-27-25(32)24(31)23(30)21(11-28)39-27)7-16-15(12-37-26(16)33)6-14-9-19(35-2)22(29)20(10-14)36-3/h4-5,8-10,15-16,21,23-25,27-32H,6-7,11-12H2,1-3H3/t15-,16+,21+,23+,24-,25+,27+/m0/s1 |
Clé InChI |
NDOXNRJTLLYHPX-VHDPVITESA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12391152.png)



![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12391193.png)


![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)

![(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12391235.png)




